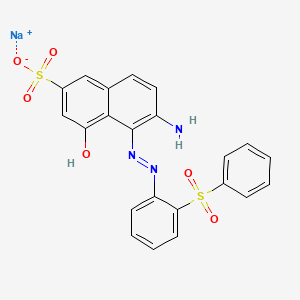
ACID RED 42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACID RED 42: , also known as Sulforhodamine B, is a synthetic dye belonging to the xanthene class. It is widely used in various scientific and industrial applications due to its vibrant color and fluorescence properties. The compound has the molecular formula C27H29N2NaO7S2 and a molecular weight of 580.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : ACID RED 42 is synthesized through a series of chemical reactions involving the coupling of 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)xanthylium inner salt with sodium salt. The reaction typically involves the use of strong acids and bases to facilitate the coupling process .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-temperature reactors and continuous monitoring of reaction parameters to maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: : ACID RED 42 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as sulfonic acid and amino groups .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed: : The major products formed from the reactions of this compound include various derivatives with altered functional groups, which can be used for different applications in scientific research and industry .
Scientific Research Applications
Chemistry: : In chemistry, ACID RED 42 is used as a pH indicator and a fluorescent tracer in various analytical techniques. Its fluorescence properties make it valuable in studying chemical reactions and molecular interactions .
Biology: : In biological research, this compound is used in cell viability assays, such as the Sulforhodamine B (SRB) assay, to measure cell proliferation and cytotoxicity. It binds to cellular proteins, allowing researchers to quantify cell density and growth .
Medicine: : this compound is used in medical research to study drug interactions and cellular responses to treatments. Its ability to bind to proteins and other biomolecules makes it a useful tool in pharmacological studies .
Industry: : In the textile industry, this compound is used as a dye for wool, silk, and nylon fabrics. It provides vibrant and long-lasting colors, making it a popular choice for fabric dyeing .
Mechanism of Action
The mechanism of action of ACID RED 42 involves its ability to bind to proteins and other biomolecules through electrostatic and hydrophobic interactions. This binding alters the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The compound’s fluorescence properties also play a role in its mechanism of action, allowing it to be used as a tracer in various applications .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to ACID RED 42 include other xanthene dyes such as Rhodamine B, Fluorescein, and Eosin Y. These compounds share similar structural features and fluorescence properties .
Uniqueness: : this compound is unique due to its high water solubility and strong fluorescence, which make it particularly useful in aqueous environments. Its ability to bind to a wide range of biomolecules also sets it apart from other similar compounds .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties, including strong fluorescence and high water solubility, make it a valuable tool in various fields, from chemistry and biology to medicine and textile dyeing.
Properties
CAS No. |
6245-60-9 |
|---|---|
Molecular Formula |
C22H17N3NaO6S2 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-(benzenesulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O6S2.Na/c23-17-11-10-14-12-16(33(29,30)31)13-19(26)21(14)22(17)25-24-18-8-4-5-9-20(18)32(27,28)15-6-2-1-3-7-15;/h1-13,26H,23H2,(H,29,30,31); |
InChI Key |
MHRSBRXVKUDJQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















